An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its strategic substitution pattern, featuring a bromine atom, two fluorine atoms on the benzene ring, and a difluoromethyl group, makes it a valuable and versatile building block in modern synthetic chemistry. The presence of multiple fluorine atoms can substantially influence the physicochemical and pharmacokinetic properties of target molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity. This guide provides a comprehensive overview of the known and anticipated chemical properties of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene, offering insights into its structure, reactivity, and potential applications.
Chemical Identity and Physical Properties
The fundamental identifiers and physical properties of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene are summarized in the table below. It is important to note that while some physical properties are not yet experimentally determined in publicly available literature, estimations can be made based on the properties of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 1221272-77-0 | [Myskinrecipes.com] |
| Molecular Formula | C₇H₃BrF₄ | [Myskinrecipes.com] |
| Molecular Weight | 243.00 g/mol | [Myskinrecipes.com] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | - |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling. The aromatic carbons will show complex splitting patterns due to carbon-fluorine couplings of varying magnitudes.
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¹⁹F NMR: The fluorine NMR spectrum is anticipated to be the most informative. It should exhibit a doublet for the two equivalent fluorine atoms of the difluoromethyl group due to coupling with the proton. The two fluorine atoms on the aromatic ring are chemically non-equivalent and are expected to show distinct signals, likely complex multiplets due to fluorine-fluorine and fluorine-proton couplings.
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to involve the loss of bromine, fluorine, and the difluoromethyl group.
Reactivity and Synthetic Applications
The chemical reactivity of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The carbon-bromine bond in 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.
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Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position.
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Heck Reaction: The Heck reaction facilitates the coupling of the bromo-aromatic compound with an alkene to form a substituted alkene. This provides a powerful method for the construction of carbon-carbon bonds and the synthesis of complex olefinic structures.
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Sonogashira Coupling: This reaction enables the coupling of the bromo-aromatic compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a highly efficient method for the synthesis of aryl alkynes.
The workflow for a typical Suzuki-Miyaura cross-coupling reaction involving 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is depicted below:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is not widely published, a plausible synthetic route can be inferred from established organofluorine chemistry. A likely approach would involve the bromination of a suitable difluoromethyl-difluorobenzene precursor. The synthesis would require careful control of reaction conditions to ensure regioselectivity.
A potential, though unverified, synthetic pathway could involve the following conceptual steps:
Caption: A conceptual synthetic pathway for 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene.
Safety, Handling, and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C under an inert atmosphere.
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Hazards: While not definitively established, related compounds are often classified as irritants to the skin, eyes, and respiratory system.
Conclusion
5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene is a valuable building block for the synthesis of complex, fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its key reactive site, the bromine atom, allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. While detailed experimental data on its physical properties and synthesis are not yet widely available, this guide provides a comprehensive overview of its known characteristics and logical inferences based on the behavior of similar compounds. As research in organofluorine chemistry continues to expand, it is anticipated that the utility and understanding of this compound will grow, further solidifying its role as a key intermediate in modern chemical synthesis.
References
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MySkinRecipes. (n.d.). 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene. Retrieved from [Link]
